![molecular formula C18H17NO2 B4989251 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. HPPH belongs to the class of photosensitizers, which are compounds that can absorb light and convert it into reactive oxygen species (ROS) that can cause cell damage and death.
Mécanisme D'action
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in PDT involves the absorption of light by the photosensitizer, which leads to the production of ROS. The ROS can cause cell damage and death through various mechanisms, including lipid peroxidation, protein oxidation, and DNA damage. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a high singlet oxygen quantum yield, which makes it an efficient photosensitizer for PDT.
Biochemical and Physiological Effects
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to accumulate selectively in cancer cells due to their increased metabolic activity and altered membrane properties. The absorption spectrum of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one peaks at around 665 nm, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one as a photosensitizer for PDT is its high singlet oxygen quantum yield, which makes it an efficient photosensitizer. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one also has a long wavelength absorption spectrum, which allows for deep tissue penetration and selective activation of the photosensitizer in cancer cells. One of the limitations of using 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of research is the development of new delivery systems for 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one that can improve its solubility and pharmacokinetics. Another area of research is the combination of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, the development of new photosensitizers based on the structure of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is another area of research that can lead to the discovery of more efficient and selective photosensitizers for PDT.
Méthodes De Synthèse
The synthesis of 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves several steps, starting from the reaction of 4-nitrophenol with cyclohexanone to produce 4-nitrophenylcyclohexanone. This intermediate is then reduced to 4-aminophenylcyclohexanone using sodium borohydride. The final step involves coupling 4-aminophenylcyclohexanone with 4-hydroxybenzaldehyde in the presence of acetic acid to produce 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one.
Applications De Recherche Scientifique
3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential application in photodynamic therapy (PDT) for the treatment of cancer. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light and produces ROS that can selectively kill cancer cells. 3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Propriétés
IUPAC Name |
3-(4-hydroxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-8-6-15(7-9-17)19-16-10-14(11-18(21)12-16)13-4-2-1-3-5-13/h1-9,12,14,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFNYGQCDXPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyanilino)-5-phenyl-2-cyclohexen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

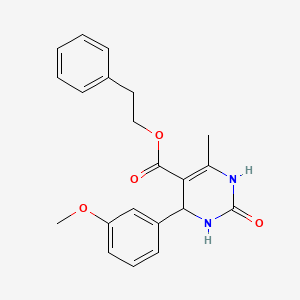
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
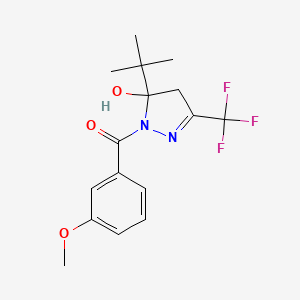
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
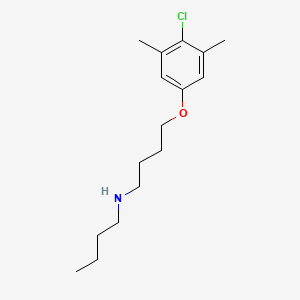
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
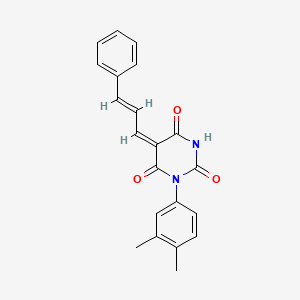
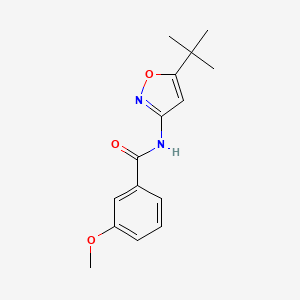
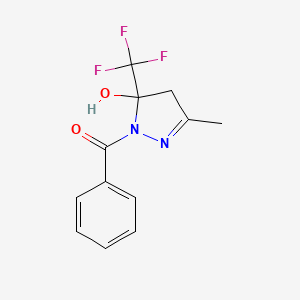
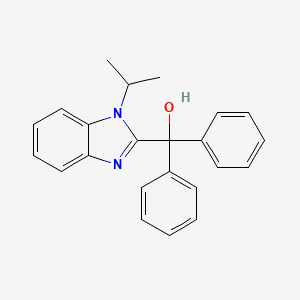
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
